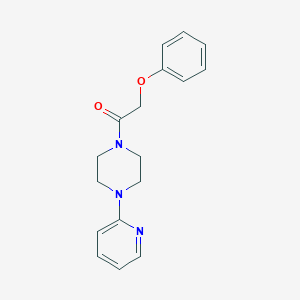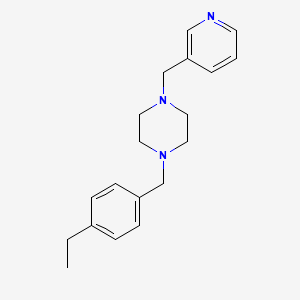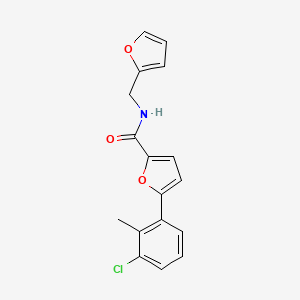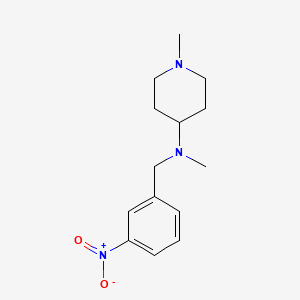
1-(phenoxyacetyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "1-(phenoxyacetyl)-4-(2-pyridinyl)piperazine" involves multiple steps, including acylation, alkylation, and cyclization reactions. For instance, the synthesis of related piperazine derivatives has been reported through various methods, including the Mannich reaction, which is a multicomponent reaction involving amine, formaldehyde, and phenol derivatives to yield compounds with potential as antioxidants (Prabawati, 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, often substituted with various functional groups that significantly impact the compound's biological activity and physicochemical properties. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural elucidation, providing insights into the compound's stereochemistry and conformation (Jin et al., 2001).
Chemical Reactions and Properties
Piperazine derivatives undergo a range of chemical reactions, including N-alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various substituents that modulate the compounds' biological activities. The reactivity of the piperazine nitrogen atoms plays a crucial role in these transformations, enabling the synthesis of a wide array of derivatives with diverse pharmacological properties (Corsano et al., 1995).
Physical Properties Analysis
The physical properties of "1-(phenoxyacetyl)-4-(2-pyridinyl)piperazine" and related compounds, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the piperazine ring. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its pharmacokinetic profile (Salem et al., 2022).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity/basicity, nucleophilicity, and electrophilicity of the nitrogen atoms, are pivotal for their biological activity. These properties dictate the compound's interaction with biological targets, such as enzymes and receptors, thereby influencing their pharmacological effects (Yousefi et al., 2018).
特性
IUPAC Name |
2-phenoxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-22-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOGPDZYZGGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-[4-(2-pyridyl)piperazino]-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5645951.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5645963.png)





![3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5645993.png)

![3,5-dichloro-N,4-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5646006.png)
![2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5646010.png)
![1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5646014.png)
